



Application Notes and Protocols for the Total Synthesis of (-)-Himandridine

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Compound of Interest		
Compound Name:	Himandridine	
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These application notes provide a detailed overview and experimental protocols for the total synthesis of the complex marine alkaloid, (-)-**Himandridine**. The methodology, pioneered by the Movassaghi group, offers a robust and strategic approach to constructing this intricate natural product. The synthesis is characterized by three key strategic transformations: a diastereoselective Diels-Alder reaction to forge the ABC-tricyclic core, a formal [3+3] annulation to construct the CDE-ring system, and a late-stage biogenetically-inspired oxidative spirocyclization to complete the hexacyclic framework.

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-**Himandridine** reveals a convergent strategy. The molecule is disconnected at the C9-N bond and the C13-C14 bond, leading back to a key piperidine-containing fragment and a decalin-derived fragment. The piperidine moiety is envisioned to arise from a carefully orchestrated cascade reaction, while the decalin system is assembled via a highly stereoselective Diels-Alder cycloaddition.



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Caption: Retrosynthetic analysis of (-)-Himandridine.



Key Experimental Protocols

The following protocols detail the key transformations in the total synthesis of (-)-**Himandridine**.

Diastereoselective Diels-Alder Reaction for the ABC-Tricyclic Core

This pivotal step establishes the stereochemically rich decalin core of **Himandridine** with excellent diastereoselectivity. The reaction involves the cycloaddition of a chiral diene with a dienophile.

Protocol:

- To a solution of the diene (1.0 equiv) in toluene (0.1 M) at -78 °C is added the dienophile (1.2 equiv).
- The reaction mixture is stirred at -78 °C for 24 hours.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with ethyl acetate (3 x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the ABCtricyclic adduct.

Reactant	Molar Equiv.
Diene	1.0
Dienophile	1.2
Product Yield	>95%
Diastereomeric Ratio	>20:1



Formal [3+3] Annulation for the CDE-Ring System

This annulation strategy efficiently constructs the CDE-ring system, which includes the piperidine core. The reaction proceeds through a cascade of a Michael addition and an intramolecular aldol reaction.

Protocol:

- To a solution of the ABC-tricyclic intermediate (1.0 equiv) in THF (0.05 M) at -78 °C is added a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.
- After stirring for 1 hour at -78 °C, a solution of the α,β -unsaturated ester (1.5 equiv) in THF is added dropwise.
- The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature over 2 hours.
- The reaction is quenched with saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ethyl acetate (3 x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography to yield the CDE-ring annulated product.

Reactant	Molar Equiv.
ABC-Tricyclic Intermediate	1.0
LDA	2.2
α,β-Unsaturated Ester	1.5
Product Yield	~70%

Biogenetically-Inspired Oxidative Spirocyclization



The final hexacyclic core of **Himandridine** is assembled through a late-stage oxidative spirocyclization, mimicking a plausible biosynthetic pathway.

Protocol:

- To a solution of the advanced pentacyclic precursor (1.0 equiv) in acetonitrile (0.01 M) at 0
 °C is added N-chlorosuccinimide (NCS) (1.1 equiv).
- The reaction mixture is stirred at 0 °C for 30 minutes.
- The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
- The mixture is extracted with dichloromethane (3 x).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The resulting crude product is purified by preparative thin-layer chromatography to afford (-)-**Himandridine**.

Reactant	Molar Equiv.
Pentacyclic Precursor	1.0
N-Chlorosuccinimide (NCS)	1.1
Product Yield	~89%

Synthetic Workflow

The overall synthetic sequence can be visualized as a linear progression with key convergent steps.





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Caption: Overall workflow of the total synthesis of (-)-Himandridine.

Summary of Yields for Key Transformations

Step	Transformation	Yield (%)
1	Diastereoselective Diels-Alder	>95
2	Formal [3+3] Annulation	~70
3	Biogenetically-Inspired Oxidative Spirocyclization	~89

Disclaimer: The provided protocols are a summary of the published procedures and should be adapted and optimized based on specific laboratory conditions and reagent purity. Appropriate safety precautions should be taken when handling all chemicals.

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